molecular formula C18H18 B13698463 9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene

9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene

Cat. No.: B13698463
M. Wt: 234.3 g/mol
InChI Key: RDHANTKFSHTKBB-UHFFFAOYSA-N
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Description

9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene is a structurally rigid polycyclic compound characterized by an ethano-bridged anthracene core with methyl substituents at positions 9 and 10. This framework serves as a versatile scaffold in medicinal chemistry and materials science due to its planar aromatic system and capacity for functionalization. Derivatives of this compound exhibit diverse applications, including anticancer agents and host-guest systems for selective molecular recognition .

Properties

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C18H18/c1-17-11-12-18(2,15-9-5-3-7-13(15)17)16-10-6-4-8-14(16)17/h3-10H,11-12H2,1-2H3

InChI Key

RDHANTKFSHTKBB-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C3=CC=CC=C31)(C4=CC=CC=C24)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene involves several steps. One common method includes the bromination of 9,10-dimethyl-9,10-ethanoanthracene to form 2,3,6,7-tetrabromo-9,10-dimethyl-9,10-ethanoanthracene. This intermediate is then subjected to multi-fold amination to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including bromination and amination, under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as brominated or nitrated compounds .

Mechanism of Action

The mechanism of action of 9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene is primarily based on its ability to participate in π-π interactions and form stable complexes with various guest molecules. This property is leveraged in supramolecular chemistry and material science to create stable and functional materials .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Physical Properties

Substituents influence melting points and solubility:

  • Nitroethyl derivatives (e.g., 14b ) exhibit high melting points (295–297°C) due to strong intermolecular interactions .
  • Maleimide adducts (e.g., 19c ) show reduced crystallinity, forming oils or low-melting solids (e.g., 19c: gold oil; 19e: 186–188°C) .

Key Research Findings

Anticancer Mechanisms

  • Nitrovinyl Derivatives : Induce apoptosis in Burkitt’s lymphoma cells via reactive oxygen species (ROS) generation and mitochondrial dysfunction .
  • Maleimide Adducts: Exhibit selective toxicity toward cancer cells (e.g., DG-75) while sparing normal peripheral blood mononuclear cells (PBMCs) .

Host-Guest Chemistry

  • H3 Selectivity : Preferential enclathration of m-DCB arises from C–H⋯π and C–Cl⋯π interactions, validated by single-crystal X-ray diffraction (SCXRD) .
  • H2 Limitations : Despite forming complexes with all DCB isomers, H2 shows marginal affinity for o-DCB due to weaker thermal stability .

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